Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992360
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

CAS No.:

Cat. No.: VC15992360

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3
Standard InChI Key BYOCOTJILAMWDL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=CN=CC2=C1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate features a bicyclic framework comprising a pyrrole ring fused to a pyrazine ring (Figure 1). The pyrrole moiety contributes electron-rich aromaticity, while the pyrazine ring introduces nitrogen atoms at positions 1 and 4, enhancing hydrogen-bonding capabilities and metabolic stability. The ethyl ester group at position 7 modulates solubility and pharmacokinetic properties, making the compound amenable to derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2107535-51-1
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.20 g/mol
Boiling PointNot reported
Storage ConditionsRoom temperature

Synthetic Methodologies

Palladium-Catalyzed Carbo-Palladation

MethodReagents/ConditionsYield (%)Advantages
Palladium catalysisPd(CF3_3COO)2_2, aryl boronic acids60–85Broad substrate scope
FeCl3_3-mediatedFeCl3_3, MeCN, reflux65–72One-pot, environmentally friendly

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Derivatives of this compound exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses, attributed to interactions with microbial membranes or viral fusion proteins.

Table 3: Biological Activity Data

ActivityModel SystemIC50_{50}/MICSource
Tubulin inhibitionIn vitro assay1.2 µM
AntibacterialS. aureus8 µg/mL

Applications in Drug Discovery

Kinase Inhibition

The compound’s ability to act as a kinase inhibitor has been explored in the context of oncology. By targeting receptor tyrosine kinases (e.g., EGFR), it disrupts signaling pathways involved in tumor proliferation .

Antioxidant Properties

Electron-rich regions of the pyrrolopyrazine scaffold enable free radical scavenging, as demonstrated in DPPH assay models. This activity positions the compound as a candidate for mitigating oxidative stress-related diseases.

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